molecular formula C27H46O B1234524 Patinosterol CAS No. 58514-32-2

Patinosterol

Cat. No. B1234524
CAS RN: 58514-32-2
M. Wt: 386.7 g/mol
InChI Key: MQDWBAYFXRRHRX-BPTFOWNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(24S)-26-nor-5alpha-cholest-22E-en-3beta-ol is a 3beta-hydroxy steroid.

Scientific Research Applications

Sterol Composition and Marine Biology

Patinosterol, identified in marine organisms, offers insights into sterol composition and its ecological implications. For instance, the sterol composition of the scallop Patinopecten yessoensis was studied, revealing patinosterol among over 20 components, including Δ5-sterols and ring-saturated sterols. This research underlines the biogenetic uniqueness of patinosterol and its relevance in marine biology, particularly in the context of sterol diversity in marine invertebrates (Kobayashi & Mitsuhashi, 1975).

Biochemical Studies and Pharmacological Research

Patinosterol, as a marine sterol, has been the subject of biochemical studies, which are crucial in the context of pharmacological research. The study of minor and trace sterols in marine invertebrates like the sponge Teichaxinella morchella demonstrated the presence of 3ξ-hydroxymethyl-A-nor-patinosterol, showcasing the diversity and significance of patinosterol and its derivatives in the biochemistry of marine organisms. This research paves the way for further exploration of patinosterol's potential pharmacological applications (Bohlin, Sjöstrand, Djerassi, & Sullivan, 1981).

Ecological and Environmental Research

Patinosterol's occurrence in marine species also plays a role in ecological and environmental research. Studies like the one on marine sterols in Patinopecten yessoensis contribute to understanding the ecological roles and environmental adaptations of marine organisms through their biochemical profiles, including sterol content. Such research offers insights into the environmental influences on marine sterol composition and the ecological significance of compounds like patinosterol (Kobayashi & Mitsuhashi, 1975).

properties

CAS RN

58514-32-2

Product Name

Patinosterol

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(E,2R,5S)-5-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-6-18(2)7-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7-8,18-25,28H,6,9-17H2,1-5H3/b8-7+/t18-,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1

InChI Key

MQDWBAYFXRRHRX-BPTFOWNUSA-N

Isomeric SMILES

CC[C@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CCC(C)C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CCC(C)C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

synonyms

27-nor-(24S)-24-methylcholest-22-en-3 beta-ol
patinosterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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